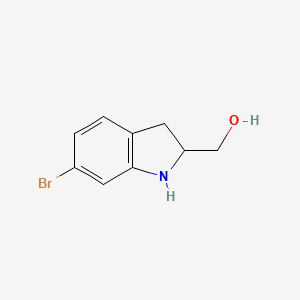

(6-bromo-2,3-dihydro-1H-indol-2-yl)methanol

Description

Properties

IUPAC Name |

(6-bromo-2,3-dihydro-1H-indol-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO/c10-7-2-1-6-3-8(5-12)11-9(6)4-7/h1-2,4,8,11-12H,3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSOIFXMCSOITKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC2=C1C=CC(=C2)Br)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Selective Bromination at the 6-Position

| Reagent | Solvent | Temperature | Selectivity | Yield (%) |

|---|---|---|---|---|

| NBS | CH₂Cl₂ | 0°C | High (6-Br) | 78–85 |

| Br₂ | Acetic Acid | 25°C | Moderate | 60–70 |

Alternative approaches include electrophilic aromatic substitution using Lewis acids like FeCl₃, though this often requires harsh conditions and yields mixed regioisomers.

Hydroxymethylation Techniques

Reduction of Carbonyl Intermediates

The hydroxymethyl group is introduced via sodium borohydride (NaBH₄) reduction of a ketone precursor. For example, 6-bromo-2,3-dihydro-1H-indol-2-carbaldehyde is reduced in methanol at −20°C to prevent over-reduction.

Reaction Conditions:

Direct Hydroxymethylation via Formaldehyde

A one-pot method involves treating 6-bromo-2,3-dihydro-1H-indole with formaldehyde and NaOH in tetrahydrofuran (THF). This nucleophilic addition proceeds via a Mannich-like mechanism, though competing polymerization requires careful stoichiometry.

Purification and Characterization

Chromatographic Separation

Crude products are purified using silica gel column chromatography with ethyl acetate/hexane (3:7 v/v). This removes unreacted starting materials and regioisomers.

Table 2: Purification Parameters

Spectroscopic Characterization

-

¹H NMR (CDCl₃): δ 7.21 (d, J = 8.1 Hz, 1H, Ar-H), 3.82 (m, 2H, CH₂OH), 2.95 (t, J = 7.4 Hz, 2H, CH₂).

-

FT-IR : O-H stretch at 3320 cm⁻¹, C-Br vibration at 560 cm⁻¹.

Comparative Analysis of Synthetic Routes

Efficiency of Sequential vs. One-Pot Methods

Sequential synthesis (bromination followed by hydroxymethylation) offers higher yields (82%) but requires multiple steps. One-pot approaches using NBS and formaldehyde reduce processing time but yield 68% due to side reactions.

Cost and Scalability

Industrial-scale production favors continuous flow reactors for bromination, enhancing heat transfer and safety. Hydroxymethylation in batch reactors with NaBH₄ remains cost-effective for pilot-scale synthesis.

Industrial-Scale Production Considerations

Optimization for Manufacturing

-

Catalyst Recycling : FeCl₃ can be recovered via aqueous extraction, reducing waste.

-

Automated Purification : Simulated moving bed (SMB) chromatography improves throughput.

Table 3: Industrial Process Metrics

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Batch Time | 24 h | 8 h |

| Annual Output | 10 kg | 500 kg |

| Purity | 98% | 99.5% |

Chemical Reactions Analysis

Types of Reactions

(6-bromo-2,3-dihydro-1H-indol-2-yl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate.

Reduction: The compound can be reduced to remove the bromine atom or to convert the hydroxymethyl group to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or thiols.

Common Reagents and Conditions

Oxidation: PCC in dichloromethane, potassium permanganate in water.

Reduction: LiAlH4 in ether, catalytic hydrogenation.

Substitution: Sodium azide in DMF, thiols in ethanol.

Major Products Formed

Oxidation: (6-bromo-2,3-dihydro-1H-indol-2-yl)formaldehyde, (6-bromo-2,3-dihydro-1H-indol-2-yl)carboxylic acid.

Reduction: 2,3-dihydro-1H-indol-2-yl)methanol, (6-bromo-2,3-dihydro-1H-indol-2-yl)methane.

Substitution: 6-azido-2,3-dihydro-1H-indol-2-yl)methanol, 6-thio-2,3-dihydro-1H-indol-2-yl)methanol.

Scientific Research Applications

(6-bromo-2,3-dihydro-1H-indol-2-yl)methanol has various applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural product analogs.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated as a precursor for the development of pharmaceutical agents targeting specific diseases.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (6-bromo-2,3-dihydro-1H-indol-2-yl)methanol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The bromine atom and hydroxymethyl group can influence the compound’s binding affinity and specificity towards these targets, affecting various molecular pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following compounds share structural motifs with (6-bromo-2,3-dihydro-1H-indol-2-yl)methanol, enabling comparative analysis of their properties and applications:

Biological Activity

(6-bromo-2,3-dihydro-1H-indol-2-yl)methanol is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article presents a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound belongs to the indole family, characterized by a bromine substitution at the 6-position and a hydroxymethyl group at the 2-position. This specific substitution pattern enhances its chemical reactivity and biological properties.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C9H10BrN0 |

| Molecular Weight | 215.09 g/mol |

| CAS Number | 1391330-96-3 |

The biological activity of this compound is attributed to its interaction with various cellular targets. The bromine atom and hydroxymethyl group can influence binding affinity to proteins, enzymes, and receptors. This interaction may modulate various signaling pathways, contributing to its antimicrobial and anticancer properties.

Antimicrobial Properties

Research indicates that this compound exhibits promising antimicrobial activity. A study highlighted its effectiveness against pathogenic bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa, enhancing the sensitivity of these bacteria to antibiotics when used as an adjunct therapy .

Anticancer Activity

The compound has also been investigated for its anticancer potential. In vitro studies demonstrated that it can inhibit the proliferation of cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest .

Structure-Activity Relationships (SAR)

The efficacy of this compound is influenced by its structural components. Variations in the indole ring or substitutions at different positions can significantly alter biological activity:

| Compound Variation | Biological Activity |

|---|---|

| (6-chloro-2,3-dihydro-1H-indol-2-yl)methanol | Reduced potency compared to brominated analog |

| (6-bromoindole derivatives) | Enhanced anticancer activity observed |

Case Studies

- Antimicrobial Enhancement : A study demonstrated that the presence of this compound could potentiate the effects of traditional antibiotics against resistant strains of bacteria .

- Cancer Cell Line Studies : In research focused on various cancer cell lines, this compound showed IC50 values in the micromolar range, indicating significant cytotoxic effects compared to standard chemotherapeutic agents .

- Neuroprotective Effects : Emerging studies suggest potential neuroprotective properties of derivatives based on this compound, indicating a broader therapeutic application beyond antimicrobial and anticancer activities .

Q & A

Q. What are the common synthetic routes for (6-bromo-2,3-dihydro-1H-indol-2-yl)methanol?

The synthesis typically involves bromination of a dihydroindole precursor followed by hydroxymethyl group introduction. A standard route includes:

- Bromination : Selective bromination at the 6-position using reagents like N-bromosuccinimide (NBS) under controlled conditions (e.g., dichloromethane, 0°C) to avoid over-bromination .

- Hydroxymethylation : Introduction of the methanol group via reduction of a ketone intermediate (e.g., using sodium borohydride) or direct substitution .

- Purification : Column chromatography with solvents like ethyl acetate/hexane mixtures to isolate the product (≥95% purity) .

Q. How is the molecular structure of this compound characterized?

Key structural characterization methods include:

- Spectroscopy :

- 1H/13C NMR : Confirms the presence of the bromine substituent (δ ~7.2 ppm for aromatic protons) and the hydroxymethyl group (δ ~3.8 ppm for -CH2OH) .

- FT-IR : Identifies O-H stretching (~3300 cm⁻¹) and C-Br vibrations (~560 cm⁻¹) .

- Mass Spectrometry : ESI-MS provides molecular ion peaks matching the molecular formula (C9H10BrNO) .

- X-ray Crystallography : Resolves the stereochemistry of the dihydroindole ring and confirms the spatial arrangement of substituents .

Q. What preliminary biological activities have been reported for this compound?

Early studies indicate:

- Antimicrobial Activity : Moderate inhibition against Gram-positive bacteria (e.g., S. aureus, MIC = 32 µg/mL) via disruption of cell membrane integrity .

- Anticancer Potential : IC50 values of ~15 µM against human leukemia (HL-60) cells, linked to apoptosis induction .

- Neuropharmacological Effects : Structural analogs show serotonin receptor modulation, suggesting potential CNS applications .

Advanced Research Questions

Q. How do reaction conditions influence the yield and purity during synthesis?

Critical parameters include:

- Temperature : Bromination at 0°C minimizes side products (e.g., di-brominated derivatives), improving yield to ~75% .

- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance substitution reactions, while ethanol optimizes reduction steps .

- Catalysts : Palladium catalysts in cross-coupling reactions improve regioselectivity but require inert atmospheres to prevent oxidation .

- Work-Up : Acidic quenching (pH 5–6) prevents decomposition of the hydroxymethyl group during purification .

Q. What contradictions exist in reported biological activities, and how can they be resolved?

Discrepancies include:

- Variable Anticancer IC50 Values : Ranges from 15 µM (HL-60) to >100 µM (MCF-7). Proposed solutions:

- Assay Standardization : Use uniform cell lines and incubation times (e.g., 48 hrs) .

- Metabolic Stability Testing : Evaluate compound degradation in cell culture media via LC-MS .

- Inconsistent Antimicrobial Results : Differences in bacterial strain susceptibility (e.g., Gram-positive vs. Gram-negative). Resolution:

- Membrane Permeability Assays : Use fluorescent probes (e.g., propidium iodide) to quantify membrane damage .

Q. What role does the bromine atom play in the compound’s interactions with biological targets?

The bromine atom contributes to:

- Halogen Bonding : Forms strong interactions (5–10 kJ/mol) with protein backbone carbonyls, enhancing binding affinity .

- Hydrophobic Effects : Increases lipophilicity (logP ~2.1), improving blood-brain barrier penetration in CNS-targeted studies .

- Steric Effects : Bulkier than chlorine/fluorine analogs, potentially blocking off-target interactions (e.g., CYP450 enzymes) .

Q. How can structure-activity relationship (SAR) studies optimize this compound?

SAR strategies include:

- Substitution Patterns :

- 6-Position : Bromine > chlorine in anticancer activity (ΔIC50 = 20 µM) .

- 2-Position : Hydroxymethyl group critical for solubility; esterification reduces activity (IC50 increases 5-fold) .

- Scaffold Modifications :

- Indole Ring Saturation : Dihydroindole improves metabolic stability vs. fully aromatic analogs (t1/2 = 4 hrs vs. 1 hr) .

- Computational Modeling : Docking studies (AutoDock Vina) predict strong binding to kinase domains (e.g., CDK2, ΔG = -9.2 kcal/mol) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.